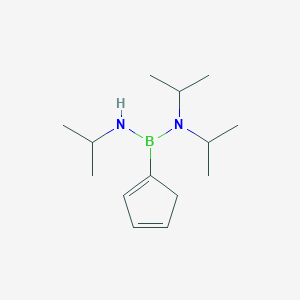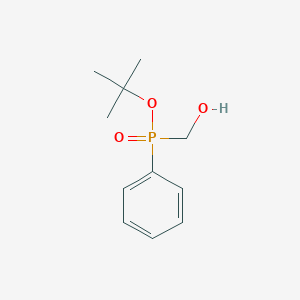
2-(Buta-1,3-diyn-1-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Buta-1,3-diyn-1-yl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a buta-1,3-diynyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Buta-1,3-diyn-1-yl)pyridine typically involves the coupling of a pyridine derivative with a buta-1,3-diynyl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
2-(Buta-1,3-diyn-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring.
科学的研究の応用
2-(Buta-1,3-diyn-1-yl)pyridine has several applications in scientific research:
作用機序
The mechanism by which 2-(Buta-1,3-diyn-1-yl)pyridine exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the buta-1,3-diynyl group, which can undergo various transformations. In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways .
類似化合物との比較
Similar Compounds
2-(Buta-1,3-diyn-1-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-(Buta-1,3-diyn-1-yl)thiophene: Contains a thiophene ring instead of a pyridine ring.
2-(Buta-1,3-diyn-1-yl)furan: Features a furan ring in place of the pyridine ring.
Uniqueness
2-(Buta-1,3-diyn-1-yl)pyridine is unique due to the presence of the nitrogen atom in the pyridine ring, which imparts different electronic properties compared to its analogs with benzene, thiophene, or furan rings. This difference in electronic properties can influence the compound’s reactivity and its interactions in biological systems .
特性
CAS番号 |
648431-97-4 |
|---|---|
分子式 |
C9H5N |
分子量 |
127.14 g/mol |
IUPAC名 |
2-buta-1,3-diynylpyridine |
InChI |
InChI=1S/C9H5N/c1-2-3-6-9-7-4-5-8-10-9/h1,4-5,7-8H |
InChIキー |
XLRRAVSEFREARZ-UHFFFAOYSA-N |
正規SMILES |
C#CC#CC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


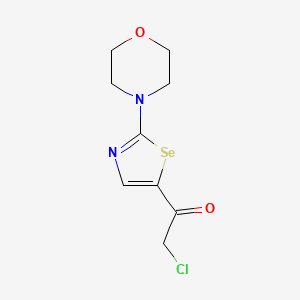
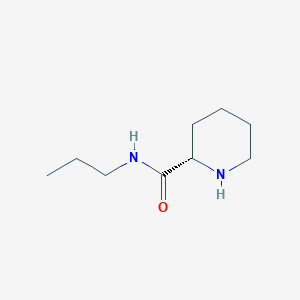
![[(2S)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B12608550.png)
![1-[(1-Azidooctan-2-YL)selanyl]-4-chlorobenzene](/img/structure/B12608556.png)
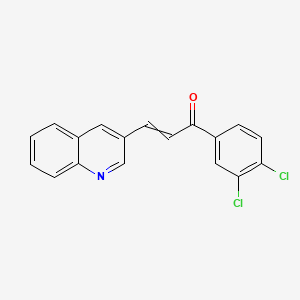
![5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline](/img/structure/B12608563.png)
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)
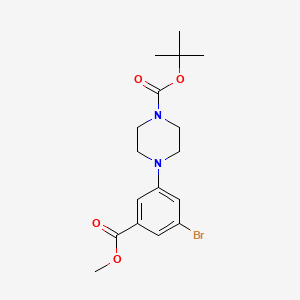
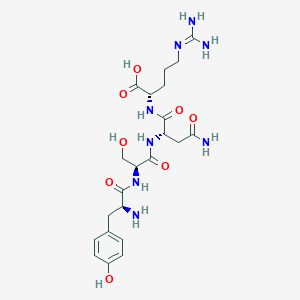
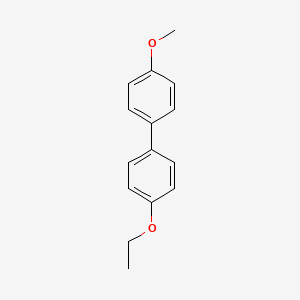
![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12608604.png)
